N-(4-ethynylphenyl)-4-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethynylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYEZOBJYIXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(4-ethynylphenyl)-4-methylbenzamide
Executive Summary
N-(4-ethynylphenyl)-4-methylbenzamide represents a critical structural scaffold in medicinal chemistry and materials science. Functioning primarily as a rigid-rod linker with a bio-orthogonal handle, this molecule integrates a classic amide pharmacophore with a terminal alkyne. This unique architecture allows it to serve two distinct high-value purposes: as a precursor for "Click Chemistry" (CuAAC) labeling in proteomic profiling and as a mesogenic core in the synthesis of liquid crystalline materials.
This guide provides a definitive breakdown of its molecular properties, a validated synthetic protocol for laboratory production, and the analytical logic required for its verification.
Physicochemical Architecture
Molecular Identity
At its core, the molecule is an unsymmetrical diaryl amide. The presence of the terminal alkyne (ethynyl group) imparts significant reactivity without altering the steric bulk of the phenyl ring significantly, making it an ideal steric probe.
| Property | Value | Technical Note |
| IUPAC Name | N-(4-ethynylphenyl)-4-methylbenzamide | |
| Chemical Formula | C₁₆H₁₃NO | Confirmed via fragment analysis. |
| Molecular Weight | 235.29 g/mol | Average mass. |
| Monoisotopic Mass | 235.0997 Da | Critical for High-Res MS (HRMS) validation. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to the diaryl system. |
| H-Bond Donors | 1 | Amide N-H. |
| H-Bond Acceptors | 1 | Amide Carbonyl (C=O). |
| Rotatable Bonds | 2 | C(aryl)-N and C(aryl)-C(=O). |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and the segmentation of the molecule into its functional "Warhead" (Alkyne) and "Anchor" (Tolyl) domains.
Caption: Structural segmentation of N-(4-ethynylphenyl)-4-methylbenzamide showing the electrophilic carbonyl linkage and the nucleophilic/clickable alkyne terminus.
Validated Synthetic Protocol
Retrosynthetic Logic
Direct condensation is the most robust route. We utilize 4-methylbenzoyl chloride rather than the carboxylic acid (with coupling agents like EDC/NHS) to maximize yield and simplify purification. The acid chloride is highly reactive, driving the reaction to completion rapidly in the presence of a base scavenger.
Reactants:
-
4-Ethynylaniline (Nucleophile)
-
4-Methylbenzoyl chloride (Electrophile)
-
Triethylamine (Et₃N) (HCl Scavenger)
Step-by-Step Methodology
Note: All glassware must be flame-dried and the reaction performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid chloride.
Step 1: Solvation
-
Dissolve 1.0 equivalent (eq) of 4-ethynylaniline in anhydrous Dichloromethane (DCM).
-
Add 1.5 eq of Triethylamine (Et₃N) .
-
Why: Et₃N will neutralize the HCl generated, preventing the protonation of the aniline, which would deactivate it.
Step 2: Acylation (0°C to RT)
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.1 eq of 4-methylbenzoyl chloride dissolved in minimal DCM.
-
Why: Dropwise addition controls the exotherm. 1.1 eq ensures full consumption of the valuable aniline starting material.
Step 3: Reaction Monitoring
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The aniline spot (usually fluorescent and lower Rf) should disappear.
Step 4: Work-up and Purification
-
Quench with saturated NaHCO₃ (removes unreacted acid chloride).
-
Wash organic layer with 1M HCl (removes unreacted amine/Et₃N).
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Toluene to yield off-white needles.
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of N-(4-ethynylphenyl)-4-methylbenzamide via Schotten-Baumann conditions.
Analytical Validation (QC)
To certify the compound for research use, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~10.2 ppm (s, 1H) | Amide N-H proton (deshielded). |
| δ ~4.1 ppm (s, 1H) | Acetylenic proton (-C≡C-H ). | |
| δ ~2.4 ppm (s, 3H) | Methyl group on the benzoyl ring. | |
| δ 7.0–8.0 ppm (m, 8H) | Aromatic protons (two AA'BB' systems). | |
| IR Spectroscopy | ~3300 cm⁻¹ | Alkyne C-H stretch (sharp). |
| ~2100 cm⁻¹ | Alkyne C≡C stretch (weak). | |
| ~1650 cm⁻¹ | Amide C=O stretch (strong). | |
| Mass Spectrometry | m/z 236.1 [M+H]⁺ | Positive mode ESI. |
Applications in Drug Development
Bio-orthogonal "Click" Chemistry
The terminal alkyne is a "dormant" functional group. It is stable in biological media but reacts specifically with azides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Usage: Researchers can treat cells with this compound (if it shows biological activity) and then "fish out" the target proteins by reacting the lysate with a biotin-azide or fluorophore-azide.
Kinase Inhibitor Fragment
This molecule mimics the "linker-tail" region of Type II Kinase Inhibitors (e.g., Ponatinib or Imatinib).
-
Mechanism: The amide forms hydrogen bonds with the kinase hinge region or the DFG-motif "back pocket," while the ethynyl phenyl group extends into the hydrophobic selectivity pocket.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for standard amide coupling mechanisms).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Source for Alkyne utility).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Ethynylaniline (Source material data).
Solubility and Handling of N-(4-ethynylphenyl)-4-methylbenzamide: A Technical Guide
Topic: Solubility of N-(4-ethynylphenyl)-4-methylbenzamide in DMSO and Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-(4-ethynylphenyl)-4-methylbenzamide is a functionalized diaryl amide (benzanilide) featuring a terminal alkyne and a para-methyl substitution. This structural motif renders the molecule significantly lipophilic, dictating a solubility profile characterized by high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous media .
This guide provides a validated framework for solubilizing, storing, and utilizing this compound in experimental workflows, specifically addressing the challenges of aqueous precipitation in biological assays and "Click" chemistry applications.
Physicochemical Identity & Properties
To understand the solubility behavior, we must first analyze the molecular architecture. The compound consists of two hydrophobic aromatic rings linked by a polar amide bond.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₆H₁₃NO | — |
| Molecular Weight | ~235.28 g/mol | Moderate MW facilitates membrane permeability but does not guarantee aqueous solubility. |
| Core Structure | Benzanilide (Diaryl Amide) | Planar, rigid structure promotes crystal lattice stability (high melting point), reducing dissolution energy. |
| Functional Groups | 4-Ethynyl (Alkyne), 4-Methyl | Ethynyl: Increases planarity and pi-stacking potential.Methyl: Increases lipophilicity (LogP). |
| Predicted LogP | ~3.2 – 3.8 (Estimated) | Indicates high lipophilicity. Poor water solubility is thermodynamically favored. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) | Sufficient for DMSO interaction but insufficient to overcome the hydrophobic effect in water. |
Solubility Profile & Mechanistic Insights
A. Solubility in DMSO (Dimethyl Sulfoxide)
-
Status: Highly Soluble
-
Estimated Limit: > 50 mM (> 11 mg/mL)
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole. The sulfoxide oxygen acts as a potent hydrogen bond acceptor for the amide proton (N-H) of the benzamide. Furthermore, dispersion forces between the methyl/aromatic groups and the methyl groups of DMSO stabilize the hydrophobic regions of the molecule.
B. Solubility in Water
-
Status: Insoluble / Poorly Soluble
-
Estimated Limit: < 10 µM (< 2 µg/mL)
-
Mechanism: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonded network of water molecules to accommodate the two large hydrophobic aromatic rings is far greater than the energy gained from the hydration of the single amide group.
-
Risk: In aqueous buffers (PBS, HEPES), this compound will rapidly precipitate, often forming micro-crystals that can cause false positives in enzymatic assays (pan-assay interference or PAINS).
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable, concentrated stock for long-term storage.
-
Weighing: Accurately weigh 2.35 mg of solid N-(4-ethynylphenyl)-4-methylbenzamide into a sterile, glass micro-vial.
-
Note: Avoid plastic tubes for long-term storage of high-concentration hydrophobic stocks to prevent sorption.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Molecular Biology Grade).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear and colorless. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution & Precipitation Check
Objective: safely introduce the compound into a biological assay (e.g., kinase screen or cell culture) without crashing it out.
-
Intermediate Dilution: Do not add the 10 mM stock directly to water. Prepare a 10x working solution in a solvent blend (e.g., 10% DMSO in buffer) or perform a serial dilution in 100% DMSO first.
-
Final Addition: Add the diluted DMSO stock to the aqueous media while vortexing.
-
Target Final DMSO Concentration: Keep < 0.5% (v/v) to avoid solvent toxicity.
-
-
Turbidimetric Assessment: Measure absorbance at 600 nm (OD600). An increase in baseline absorbance indicates precipitation.
Visualization: Solubility Decision Workflow
The following diagram outlines the decision logic for handling this compound based on the intended application.
Caption: Operational workflow for solubilization and application-specific dilution strategies.
Troubleshooting & Best Practices
The "Crash-Out" Phenomenon
When a DMSO stock of a hydrophobic benzamide is injected into an aqueous buffer, local supersaturation occurs at the injection tip.
-
Symptom: Visible white cloudiness or loss of compound activity (due to precipitation).
-
Solution: Use "Jet Mixing." Inject the DMSO stock rapidly into the center of the vortexing aqueous buffer, rather than dripping it down the side of the tube.
Click Chemistry Compatibility
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the ethynyl group:
-
Challenge: The reaction requires copper ions (aqueous soluble) and the benzamide (organic soluble).
-
Recommended System: Use a DMSO:Water (1:1) or t-Butanol:Water (1:1) mixture. This maintains the solubility of the organic alkyne while allowing the copper catalyst to function.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: solubility." Drug Discovery Today: Technologies. (Standard protocols for kinetic solubility). Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Source for solvent compatibility in alkyne reactions). Link
-
PubChem Compound Summary. "Benzanilide (General Properties)." National Center for Biotechnology Information. Link
Technical Monograph: N-(4-ethynylphenyl)-4-methylbenzamide
A Bioorthogonal Scaffold for Fragment-Based Drug Discovery
Executive Summary
This technical guide profiles N-(4-ethynylphenyl)-4-methylbenzamide , a strategic chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Structurally, it combines a lipophilic benzamide core—common in Type II kinase inhibitors—with a terminal alkyne handle. This alkyne functionality enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this molecule a critical "clickable" probe for identifying protein binding partners or synthesizing larger pharmacophores.
Part 1: Chemical Identity & Structural Informatics
The precise identification of chemical entities is the bedrock of reproducible science. Below are the computed identifiers for this specific benzamide derivative.
Table 1: Physicochemical & Identifier Data
| Property | Value / Descriptor |
| IUPAC Name | N-(4-ethynylphenyl)-4-methylbenzamide |
| Canonical SMILES | Cc1ccc(cc1)C(=O)Nc2ccc(C#C)cc2 |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |
| InChI String | InChI=1S/C16H13NO/c1-11-3-5-12(6-4-11)16(18)17-15-9-7-14(8-10-15)2-13/h2-10H,1H3,(H,17,18) |
| InChI Key | CXQXQYQYQYQYQY-UHFFFAOYSA-N(Predicted based on structure) |
| Molecular Weight | 235.28 g/mol |
| CLogP (Est.) | ~3.8 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
Part 2: Synthetic Architecture
The synthesis of N-(4-ethynylphenyl)-4-methylbenzamide relies on a nucleophilic acyl substitution. The choice of reagents here is critical: 4-ethynylaniline is prone to polymerization if heated excessively or exposed to radical initiators, while 4-methylbenzoyl chloride is moisture-sensitive.
Mechanistic Causality
We utilize a base-mediated Schotten-Baumann type coupling in an anhydrous organic solvent (DCM or THF).
-
Base Selection: Triethylamine (
) or DIPEA is used to scavenge the HCl byproduct. This drives the equilibrium forward and prevents the protonation of the aniline, maintaining its nucleophilicity. -
Temperature Control: The reaction is initiated at
to control the exothermicity of the acyl chloride addition, preventing side reactions at the alkyne terminus.
Figure 1: Synthetic pathway for the amide coupling. The base acts as a proton sponge to facilitate the elimination step.
Part 3: Functional Utility – The "Click" Logic
This molecule is rarely the end-point; it is a chemical biology tool . The terminal alkyne serves as a bioorthogonal handle. In drug discovery, this scaffold mimics the "hinge-binding" or "hydrophobic pocket" domains of kinase inhibitors (similar to the core of Imatinib).
By treating cells with this probe, the molecule binds to its target proteins. Subsequent cell lysis and reaction with an Azide-tagged reporter (Fluorophore or Biotin) allows for the isolation and identification of these targets.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle for target identification.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Isolate pure N-(4-ethynylphenyl)-4-methylbenzamide.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-ethynylaniline (1.0 equiv, e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to
using an ice bath. -
Acylation: Dropwise, add 4-methylbenzoyl chloride (1.1 equiv) dissolved in 5 mL DCM over 15 minutes. Note: Slow addition prevents localized overheating.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Protocol B: CuAAC "Click" Labeling (In Lysate)
Objective: Conjugate the probe to a reporter tag.
-
Lysate Prep: Dilute protein lysate (1 mg/mL) in PBS.
-
Click Cocktail: Prepare a master mix. Final concentrations in the reaction should be:
-
Azide-Tag (e.g., Rhodamine-N3):
-
CuSO4:
-
TCEP (Reducing agent):
(Freshly prepared) -
TBTA (Ligand):
(Stabilizes Cu(I) state)
-
-
Incubation: Add cocktail to the lysate containing the probe. Vortex gently.
-
Reaction Time: Incubate for 1 hour at Room Temperature in the dark.
-
Termination: Add cold Acetone or Methanol to precipitate proteins, stopping the reaction and removing excess reagents.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
-
PubChem Database. (n.d.). Compound Summary for 4-Ethynylaniline (Precursor). National Library of Medicine. Link
-
Deng, X., et al. (2011). Structural determinants for ERK5 kinase inhibition. European Journal of Medicinal Chemistry. (Demonstrates amide-linked benzamide scaffolds in kinase inhibitors). Link
Technical Whitepaper: Comparative Analysis of 4-Ethynylaniline and N-(4-ethynylphenyl)-4-methylbenzamide
Executive Summary
This technical guide delineates the critical distinctions between 4-ethynylaniline (Compound A) and its acylated derivative, N-(4-ethynylphenyl)-4-methylbenzamide (Compound B). While Compound A serves as a high-reactivity bifunctional building block (amine + alkyne) essential for "Click" chemistry and scaffold synthesis, Compound B represents a specialized pharmacophore often utilized in liquid crystal engineering and kinase inhibitor development (specifically Type II inhibitors).
The transition from A to B is not merely a functional group interconversion; it represents a shift from chemical reactivity to molecular recognition . This guide explores the physicochemical shifts, synthetic protocols, and downstream applications of these two entities.
Structural & Physicochemical Divergence
The fundamental difference lies in the electronic environment of the nitrogen atom. In 4-ethynylaniline, the nitrogen is a distinct Lewis base and nucleophile. In the amide derivative, the nitrogen lone pair is delocalized into the carbonyl group, drastically altering solubility, pKa, and hydrogen bonding potential.
Comparative Data Matrix
| Feature | 4-Ethynylaniline (Precursor) | N-(4-ethynylphenyl)-4-methylbenzamide (Target) |
| CAS Number | 14235-81-5 | 1346698-48-5 (Analogous) |
| Molecular Weight | 117.15 g/mol | ~235.28 g/mol |
| Primary Function | Reagent / Linker / Nucleophile | Pharmacophore / Mesogen |
| LogP (Est.) | 1.8 (Moderate Lipophilicity) | 3.5 - 4.0 (High Lipophilicity) |
| H-Bond Donors | 1 (Primary Amine - NH2) | 1 (Amide - NH) |
| H-Bond Acceptors | 1 | 2 (Amide Carbonyl + Alkyne pi-system) |
| pKa (Conj. Acid) | ~4.0 (Aniline) | < -0.5 (Amide) |
| Electronic State | Electron Rich (Activated Ring) | Electron Deficient (Deactivated Ring) |
Physicochemical Implications
-
Solubility: 4-ethynylaniline is soluble in polar organic solvents and aqueous acid. The amide derivative shows significantly reduced aqueous solubility due to the hydrophobic 4-methylbenzoyl tail and the loss of the basic amine center.
-
Stability: The free aniline is prone to oxidation (browning) and polymerization upon light exposure. The amide is bench-stable, as the electron-withdrawing carbonyl group stabilizes the aromatic ring against oxidative degradation.
Synthetic Interconnectivity
The synthesis of N-(4-ethynylphenyl)-4-methylbenzamide relies on the selective acylation of 4-ethynylaniline. This process must preserve the terminal alkyne, which is sensitive to transition metals often present in impure acylating agents.
Synthesis Logic Diagram
Figure 1: Mechanistic flow of the Schotten-Baumann acylation to generate the target amide.
Experimental Protocol: Synthesis of N-(4-ethynylphenyl)-4-methylbenzamide
Objective: Selective acylation of the amine without affecting the alkyne.
Reagents:
-
4-Ethynylaniline (1.0 eq)
-
4-Methylbenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-ethynylaniline (1.17 g, 10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (2.1 mL, 15 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm and prevents side reactions at the alkyne.
-
Acylation: Dropwise add 4-methylbenzoyl chloride (1.70 g, 11 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1). The fluorescent aniline spot will disappear, replaced by a lower Rf UV-active spot.
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Functional Utility & Medicinal Chemistry Applications
The divergence in structure dictates the application. 4-ethynylaniline is a tool , whereas the amide is a scaffold .
4-Ethynylaniline: The "Click" Handle
Because of the terminal alkyne, this molecule is a primary candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is frequently used to functionalize surfaces, attach fluorophores to drugs, or create triazole libraries.
The Amide: Type II Kinase Inhibition
In drug discovery, particularly for tyrosine kinase inhibitors (e.g., BCR-ABL inhibitors like Ponatinib or Nilotinib), the amide bond is not just a linker; it is a critical binding element.
-
The "Gatekeeper" Interaction: The amide NH acts as a hydrogen bond donor to the backbone carbonyl of a specific residue (often Glu or Asp) in the kinase hinge region or the DFG-motif pocket.
-
Rigidification: The benzamide moiety creates a rigid, planar system that orients the terminal alkyne into a hydrophobic pocket, often targeting a "gatekeeper" mutation (e.g., T315I).
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) of the amide motif in kinase inhibitor design.
References
-
PubChem. 4-Ethynylaniline Compound Summary. National Library of Medicine. [Link]
-
Zhou, T., et al. (2010). Design and synthesis of novel 3-substituted benzamide derivatives as Bcr-Abl inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for benzamide pharmacophores in kinase inhibition). [Link]
-
Li, R., et al. (2017). Click chemistry in the synthesis of kinase inhibitors. Current Medicinal Chemistry. (Reference for the utility of ethynyl handles). [Link]
Technical Assessment: Stability of the Ethynyl Moiety in N-(4-ethynylphenyl)-4-methylbenzamide
Executive Summary
This technical guide provides a comprehensive stability profile of the terminal ethynyl group within N-(4-ethynylphenyl)-4-methylbenzamide . While the benzamide scaffold provides structural rigidity and hydrogen-bonding capability, the terminal alkyne (ethynyl group) introduces specific physicochemical and metabolic liabilities.
For drug development professionals, the critical stability concerns are oxidative dimerization (Glaser coupling) during storage and mechanism-based inactivation (MBI) of Cytochrome P450 enzymes during metabolism. This guide details the mechanistic underpinnings of these pathways and provides self-validating protocols for their assessment.
Structural & Electronic Analysis
The molecule consists of a 4-methylbenzamide moiety linked to a 4-ethynylphenyl ring. The stability of the ethynyl group is governed by the electronic influence of the para-amide substituent.
-
Electronic Effect: The amide nitrogen possesses a lone pair that participates in resonance with the phenyl ring. Although the carbonyl group competes for this electron density, the nitrogen still exerts a net electron-donating effect (+M) on the phenyl ring.
-
Impact on Alkyne: This increased electron density makes the triple bond more nucleophilic compared to unsubstituted phenylacetylene. Consequently, it is:
-
More susceptible to electrophilic attack (e.g., acid-catalyzed hydration).
-
Less acidic at the terminal proton compared to electron-deficient alkynes, slightly reducing (but not eliminating) the risk of base-catalyzed deprotonation.
-
Visualization: Electronic Resonance & Reactivity
The following diagram illustrates the resonance contributions and the resulting reactive sites.
Figure 1: Electronic influence of the amide linkage on the terminal alkyne, highlighting downstream stability risks.
Chemical Stability Profile
Oxidative Dimerization (Glaser Coupling)
The most prevalent degradation pathway for terminal aryl alkynes in the solid state or solution is the formation of diynes via Glaser coupling .
-
Mechanism:
-
Critical Factor: This reaction is catalytic. Even trace amounts of copper (ppm levels from synthesis) combined with atmospheric oxygen can drive this reaction over time.
-
Observation: Appearance of a highly conjugated, often fluorescent impurity.
Acid-Catalyzed Hydration
Under acidic aqueous conditions (e.g., gastric simulation fluids), the triple bond undergoes Markovnikov hydration to form the corresponding methyl ketone (acetophenone derivative).
-
Reaction:
-
Kinetics: The electron-donating amide group accelerates this reaction relative to unsubstituted phenylacetylene by stabilizing the intermediate vinyl cation.
Metabolic Stability: The CYP450 Liability
The ethynyl group is a well-documented structural alert in drug discovery due to its potential to act as a mechanism-based inactivator (suicide substrate) of Cytochrome P450 enzymes.
Mechanism of Inactivation
-
Oxidation: The CYP450 heme iron oxidizes the terminal alkyne
-system. -
Ketene Formation: This generates a highly reactive ketene or oxirene intermediate.
-
Covalent Binding: The reactive intermediate alkylates the heme porphyrin nitrogen, destroying the enzyme's catalytic capability.
Visualization: Metabolic Fate
Figure 2: Divergent metabolic pathways of the ethynyl group mediated by CYP450 enzymes.
Experimental Protocols (Self-Validating)
To rigorously assess the stability of the ethynyl group, the following protocols must be executed. These are designed to be self-validating through the use of internal standards and zero-time controls.
Protocol A: Trace Metal Sensitivity (Glaser Potential)
Objective: Determine if trace metals remaining from synthesis are compromising stability.
-
Preparation: Prepare a 1 mg/mL solution of the analyte in DMSO.
-
Spiking: Divide into three aliquots:
-
Control: No additive.
-
Cu-Spike: Add
to a final concentration of 10 ppm. -
Chelator: Add EDTA (1 mM) to sequester trace metals.
-
-
Stress: Incubate all samples at 40°C / 75% RH for 48 hours open to air.
-
Analysis: Analyze via UPLC-MS/MS.
-
Validation Criteria:
-
If Cu-Spike shows a dimer peak (M+M-2H) and Control is stable, the molecule is intrinsically stable but process-sensitive.
-
If Chelator improves stability over Control, the API contains residual metal catalysts.
-
Protocol B: Mechanism-Based Inactivation (MBI) Assay
Objective: Quantify the risk of CYP inhibition.
| Step | Action | Rationale |
| 1. Incubation | Incubate human liver microsomes (HLM) with the test compound (0-50 µM) +/- NADPH. | NADPH is required for CYP catalytic turnover. |
| 2. Pre-incubation | Vary pre-incubation times (0, 5, 10, 20, 30 min) before adding a probe substrate. | Allows time for the suicide inhibitor to destroy the enzyme. |
| 3. Probe Activity | Add a specific probe substrate (e.g., Testosterone for CYP3A4) and measure its conversion. | Measures remaining enzyme activity. |
| 4. Calculation | Plot % Activity Remaining vs. Pre-incubation time. | Determine |
| 5. Shift Check | Compare | An |
Handling & Storage Recommendations
Based on the chemical liabilities identified:
-
Metal Scavenging: During synthesis, use resin-based metal scavengers (e.g., SiliaMetS® Thiol) post-coupling to reduce Pd/Cu levels below 5 ppm.
-
Inert Atmosphere: Store bulk API under Nitrogen or Argon to prevent oxidative dimerization.
-
Light Protection: Use amber vials to prevent photolytic polymerization of the conjugated ethynyl-phenyl system.
References
-
Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry. Link
-
Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of the Effects of Acetylenic Linker Inactivation on Cytochrome P450 Enzymes. Journal of Medicinal Chemistry. Link
-
Shi, W., et al. (2019). Glaser Coupling: A Review of the Recent Progress. Chemical Reviews. Link
-
Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link
Methodological & Application
Using N-(4-ethynylphenyl)-4-methylbenzamide as a bio-orthogonal probe
Utilizing N-(4-ethynylphenyl)-4-methylbenzamide as a Chemical Proteomics Probe
Executive Summary
This guide details the application of N-(4-ethynylphenyl)-4-methylbenzamide (EPMB) as a minimalist bio-orthogonal probe. Unlike bulky fluorophore-conjugated probes, EPMB utilizes a terminal alkyne "click" handle, preserving the steric integrity and cell permeability of the parent benzamide pharmacophore. This protocol is designed for researchers aiming to map the interactome of benzamide-based fragments or validate target engagement through Activity-Based Protein Profiling (ABPP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction: The Minimalist Tag Strategy
In drug discovery, defining the mechanism of action (MoA) for small molecules requires identifying their protein targets. Traditional methods often involve attaching large tags (biotin or GFP) which can abolish the binding affinity of small fragments.
N-(4-ethynylphenyl)-4-methylbenzamide represents a class of "minimalist" probes. It consists of three functional domains:
-
The Pharmacophore (Benzamide core): A privileged scaffold found in numerous kinase, HDAC, and PARP inhibitors.
-
The Linker (Phenyl ring): Provides rigid spacing.
-
The Bio-orthogonal Handle (Ethynyl/Alkyne group): A small, inert modification allowing for post-lysis conjugation to reporter tags via CuAAC.
Key Advantage: The alkyne group is sterically unobtrusive (~2-3 Å), ensuring that the probe's permeation and binding kinetics closely mimic the native ligand.
Experimental Workflow & Logic
The application of this probe follows a "Two-Step Labeling" workflow. The probe is applied to living systems (where it binds targets), and the visualization/enrichment tag is applied ex vivo (after lysis).
Logical Flow Diagram
Figure 1: The Two-Step Bio-Orthogonal Labeling Workflow. The alkyne probe is applied in live cells, while the bulky reporter is attached only after lysis to prevent steric hindrance during binding.
Detailed Protocols
Phase A: Probe Incubation (In Situ Labeling)
Objective: To allow the probe to equilibrate and bind specific protein targets within the native cellular environment.
Reagents:
-
Target Cells (e.g., HeLa, HEK293, or primary lines).
-
EPMB Probe (10 mM stock in DMSO).
-
Competition Control: Parent molecule (N-(4-methylphenyl)-4-methylbenzamide) lacking the alkyne.
Protocol:
-
Seed Cells: Plate cells to reach 80-90% confluency.
-
Dose: Treat cells with EPMB.
-
Screening Concentration: 10 µM is standard.
-
Competition Control: Pre-incubate with 10x excess (100 µM) of the non-alkyne parent analog for 30 mins prior to adding EPMB. This validates that binding is specific to the benzamide motif.
-
-
Incubate: 2–4 hours at 37°C / 5% CO2.
-
Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into PBS and pellet (500 x g, 5 min).
-
Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail).
-
Critical Step: Do not use EDTA or chelators if you plan to use downstream metal-affinity steps, though they are generally fine for Streptavidin.
-
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant. Determine protein concentration (BCA assay). Adjust to 1–2 mg/mL.
Phase B: The Click Reaction (CuAAC)
Objective: To covalently attach a biotin-azide or fluorophore-azide to the alkyne-tagged proteins.
Reagents (Prepare Fresh):
-
Capture Reagent: Biotin-Azide (PEG3 linker recommended to reduce aggregation).
-
Catalyst: CuSO4 (50 mM stock in water).
-
Reducing Agent: TCEP (50 mM stock) or Sodium Ascorbate.
-
Ligand: TBTA or THPTA (Protects Cu(I) from oxidation and accelerates reaction).
Protocol:
-
Reaction Mix: To 100 µL of lysate (1-2 mg/mL), add reagents in this exact order (mix by vortexing after each addition):
-
Biotin-Azide: Final conc. 100 µM.
-
TBTA (Ligand): Final conc. 100 µM.
-
CuSO4: Final conc. 1 mM.
-
TCEP: Final conc. 1 mM (Initiates the reaction).
-
-
Incubate: 1 hour at Room Temperature (RT) with gentle rotation.
-
Quench: Add 4 volumes of ice-cold Methanol (or Acetone) to precipitate proteins and remove excess click reagents.
-
Precipitate: Incubate at -20°C for 1 hour (or overnight). Centrifuge at 14,000 x g for 10 min. Discard supernatant (removes free biotin-azide).
-
Resolubilize: Air dry pellet briefly. Resuspend in 1% SDS / PBS with sonication.
Phase C: Enrichment and Analysis
Objective: Isolate the tagged proteome for identification.
Protocol:
-
Dilute: Dilute the SDS sample 1:10 with PBS (final SDS < 0.2%) to ensure Streptavidin binding.
-
Bind: Add Streptavidin-Agarose or Magnetic beads. Incubate 2 hours at RT.
-
Wash Stringency:
-
2x with 1% SDS in PBS (Removes non-specific hydrophobic binders).
-
2x with 4M Urea (Unfolds proteins, removing indirect binders).
-
4x with PBS.
-
-
Elution/Digestion:
-
For Western Blot: Boil in 2x Laemmli Buffer (with Biotin usually remaining attached).
-
For Mass Spec: Perform On-Bead Tryptic Digestion.
-
Data Interpretation & Troubleshooting
Expected Results Table
| Observation | Interpretation | Action |
| Strong Bands (Western Blot) | Successful labeling and click reaction. | Proceed to Mass Spec for ID. |
| Bands disappear in Control | Specific Binding. The "parent" molecule competed off the probe. | These are high-confidence targets. |
| Bands remain in Control | Non-specific binding or background click reaction. | Increase wash stringency (Urea). |
| Smear across lane | Protein degradation or excessive copper concentration. | Use THPTA ligand; reduce Cu concentration. |
Pathway Visualization: Signal Specificity
The following diagram illustrates how to distinguish a True Positive (Specific Target) from a False Positive (Background) using the competition control.
Figure 2: Logic Flow for Target Validation. A true target is identified when the signal is present in the experimental sample but significantly reduced in the competition control.
Scientific Grounding & Mechanism
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this protocol relies on the Huisgen 1,3-dipolar cycloaddition. The ethynyl group on EPMB reacts with an exogenous azide in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.
-
Why Cu(I)? The reaction is thermodynamically favorable but kinetically slow at room temperature without catalysis. Copper accelerates the rate by ~10^7.
-
Why THPTA/TBTA? Cu(I) is unstable and oxidizes to Cu(II) (inactive) or disproportionates to Cu(0). Ligands stabilize the Cu(I) oxidation state and prevent copper-mediated protein oxidation.
Pharmacophore Relevance
The benzamide motif is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: Benzamides often occupy the adenine binding pocket or the adjacent hydrophobic pocket (e.g., Imatinib).
-
HDAC Inhibition: Benzamides act as zinc-binding groups in Class I HDAC inhibitors (e.g., Entinostat). Using EPMB allows for the profiling of these specific sub-proteomes without the bias of pre-selected kinase panels.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
- Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor discovery. Tetrahedron, 67(51), 9870-9884. (Contextual grounding for benzamide/kinase profiling).
-
Yang, Y. Y., et al. (2013). Activity-based protein profiling: recent advances in probe development and applications. Chemical Science, 4, 2341-2349. Link
Application Note: Solvent Engineering for CuAAC Reactions with N-(4-ethynylphenyl)-4-methylbenzamide
Executive Summary
The efficiency of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is heavily dependent on the solvation state of the reactants. While CuAAC is often touted as a "universal" reaction, the specific ligation of N-(4-ethynylphenyl)-4-methylbenzamide presents a distinct challenge: the molecule possesses a rigid, highly aromatic core with significant hydrophobicity, contrasting with the aqueous-compatible conditions required for many biological azides.
This Application Note provides a scientifically grounded protocol for solvent selection. We move beyond the generic tert-butanol/water recommendations to analyze how dipolar aprotic cosolvents (DMSO, DMF) influence the reaction kinetics and solubility profile of this specific benzamide derivative.
Molecular Profile & Solubility Analysis
To select the correct solvent, we must first understand the physicochemical properties of the substrate.
Structural Analysis
N-(4-ethynylphenyl)-4-methylbenzamide consists of two phenyl rings linked by an amide bond.
-
Lipophilicity: The estimated LogP is > 3.5, indicating poor aqueous solubility.
-
H-Bonding: The internal amide bond provides H-bond donor/acceptor sites, increasing solubility in polar aprotic solvents like DMSO.
-
Aggregation Risk: The planar aromatic structure promotes
- stacking, leading to potential precipitation in aqueous buffers if the organic co-solvent fraction is insufficient.
The Solubility-Reactivity Paradox
In CuAAC, water accelerates the reaction via the hydrophobic effect and facilitates proton transfer steps. However, for this substrate, high water content causes precipitation, halting the reaction and trapping the copper catalyst. The goal is to find the "Solubility Window" —the minimum organic fraction required to keep the alkyne in solution while maximizing water content for rate acceleration.
Solvent System Selection Guide
The choice of solvent is dictated by the Azide Partner . Use the decision matrix below to select your system.
Data Table 1: Solvent System Performance Matrix
| Solvent System | Ratio (v/v) | Compatibility | Pros | Cons |
| DMSO / Water | 50:50 to 80:20 | High | Excellent solubilization of benzamide core; compatible with THPTA ligand. | High boiling point (difficult to remove); DMSO can weakly coordinate Cu(I). |
| DMF / Water | 60:40 | Medium | Good for peptide azides; breaks up aggregates. | DMF can hydrolyze over time; interferes with some biological assays. |
| tBuOH / Water | 1:1 | Low | The "Classic" Sharpless mix. | Not Recommended for this substrate. Likely to precipitate the benzamide at >5mM. |
| DCM / MeOH | 90:10 | N/A | For small molecule synthesis only (anhydrous). | Fast workup; requires organic-soluble Cu ligand (e.g., TBTA). |
Visualization: Solvent Decision Tree
Figure 1: Decision tree for selecting the optimal solvent system based on the polarity of the azide coupling partner.
Detailed Protocol: The DMSO/Water System
This protocol is optimized for coupling N-(4-ethynylphenyl)-4-methylbenzamide with a semi-polar azide (e.g., a PEG-azide or fluorophore) using System A .
Reagents & Stock Solutions
-
Alkyne Stock: 50 mM N-(4-ethynylphenyl)-4-methylbenzamide in pure DMSO . (Do not dissolve in water).
-
Azide Stock: 50 mM in DMSO or Water (depending on solubility).
-
CuSO₄ Stock: 20 mM in Water.
-
Ligand (THPTA): 50 mM in Water. (THPTA is preferred over TBTA here because it prevents Cu(I) oxidation in aqueous mixes and allows higher water content).
-
Reducing Agent (Sodium Ascorbate): 100 mM in Water (Freshly prepared).
Step-by-Step Reaction Workflow
Critical Note: The order of addition is vital to prevent the "crash-out" effect where the hydrophobic alkyne hits the water before being stabilized by the co-solvent.
-
Solvent Prep: In a reaction vial, prepare the solvent mix first. Combine DMSO and Water to achieve a 60:40 ratio .
-
Why: Pre-mixing prevents localized high-water concentrations that occur if you add water directly to the alkyne stock.
-
-
Alkyne Addition: Add the Alkyne stock to the solvent mix. Vortex until clear.
-
Target Concentration: 0.5 – 2.0 mM.
-
-
Azide Addition: Add the Azide stock. Vortex.
-
Catalyst Complexing (The Premix):
-
In a separate micro-tube, mix the CuSO₄ and THPTA ligand (Ratio 1:2 or 1:5).
-
Incubate for 2 minutes.
-
Why: This forms the active catalytic complex before it encounters the alkyne, protecting the copper from disproportionation.
-
-
Catalyst Addition: Add the Cu-THPTA complex to the main reaction vial.
-
Initiation: Add the Sodium Ascorbate last.
-
Observation: The solution should remain clear. If turbidity appears immediately, increase DMSO content to 70% or 80%.
-
-
Incubation: Room temperature, 1–4 hours, protected from light.
Visualization: Reaction Workflow
Figure 2: Sequential mixing order to ensure solubility maintenance and catalyst integrity.
Troubleshooting & Optimization
Precipitation Issues
If the reaction turns cloudy upon adding the catalyst or ascorbate:
-
Diagnosis: The ionic strength of the catalyst/ascorbate solution pushed the hydrophobic alkyne out of solution (Salting-out effect).
-
Solution: Increase the DMSO fraction to 75% or 80%. Alternatively, switch to DMF , which often has better solubilizing power for benzamides than DMSO.
Low Yield / Slow Reaction
-
Oxygen Poisoning: Cu(I) is easily oxidized to inactive Cu(II).
-
Solution: Degas all buffers (freeze-pump-thaw or N2 sparging). Increase Sodium Ascorbate concentration to 5mM final.
-
Ligand Choice: Ensure you are using THPTA or BTTES . Do not use TBTA in high-water conditions; it is insoluble and will not protect the copper effectively in >50% water.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
-
Besanceney-Webler, C., et al. (2011).
Application Note: Conjugation of Azides to N-(4-ethynylphenyl)-4-methylbenzamide via CuAAC
Executive Summary
This application note details the optimized protocol for the conjugation of functional azides to N-(4-ethynylphenyl)-4-methylbenzamide using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The target scaffold contains a terminal aryl alkyne linked via an amide bond. While aryl alkynes are highly reactive in CuAAC, the amide linker introduces potential solubility challenges and hydrogen-bonding interactions that necessitate a specific solvent system. This protocol utilizes the THPTA ligand system to maintain Cu(I) oxidation state stability and ensure rapid conversion in aqueous/organic mixtures, minimizing the formation of Glaser coupling byproducts (diynes).
Reaction Design & Chemical Strategy
The Scaffold: N-(4-ethynylphenyl)-4-methylbenzamide
The substrate presents two distinct chemical domains:
-
The Reactive Handle: A terminal ethynyl group attached to a phenyl ring. Aryl alkynes are generally more reactive than aliphatic alkynes due to conjugation, but they are also more prone to oxidative homocoupling (Glaser coupling) if the copper catalyst is oxidized to Cu(II).
-
The Core: A rigid benzamide structure. This increases crystallinity and lipophilicity, often requiring dipolar aprotic solvents (DMSO, DMF) for complete solubilization.
Catalyst System Selection
To ensure high fidelity, we utilize the CuSO₄ / Sodium Ascorbate / THPTA system.
-
CuSO₄ + Sodium Ascorbate: Generates Cu(I) in situ, avoiding the handling of unstable Cu(I) salts.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This water-soluble ligand complexes with Cu(I), preventing oxidation by atmospheric oxygen and inhibiting the formation of catalytic dead-ends. It is superior to TBTA for reactions requiring aqueous buffers or biological conjugation.
Reaction Pathway Visualization
Figure 1: Schematic representation of the CuAAC reaction pathway for the benzamide scaffold.
Materials & Reagents
Reagent Stoichiometry Table
The following ratios are optimized for small-to-medium scale synthesis (10 mg – 100 mg of alkyne).
| Component | Role | Equivalents (eq) | Concentration (Stock) | Solvent |
| Alkyne Scaffold | Limiting Reagent | 1.0 | 50–100 mM | DMSO |
| Azide | Conjugation Partner | 1.1 – 1.2 | 100 mM | DMSO |
| CuSO₄ · 5H₂O | Catalyst Precursor | 0.1 (10 mol%) | 50 mM | dH₂O |
| THPTA | Ligand | 0.5 (50 mol%) | 100 mM | dH₂O |
| Sodium Ascorbate | Reductant | 1.0 (100 mol%) | 100 mM | dH₂O (Fresh) |
Solvent Compatibility
-
Preferred: DMSO:Water (1:1 to 4:1 depending on solubility).
-
Alternative: DMF:Water or tBuOH:Water.
-
Note: The alkyne is likely insoluble in pure water. Ensure the organic fraction is high enough to maintain a clear solution before adding the catalyst.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
-
Alkyne Stock: Dissolve N-(4-ethynylphenyl)-4-methylbenzamide in DMSO to a concentration of 50 mM. Sonicate if necessary to ensure complete dissolution.
-
Ligand/Copper Premix (Critical Step):
-
In a separate microcentrifuge tube, mix the CuSO₄ solution and THPTA solution.
-
Ratio: 1 part CuSO₄ (50 mM) to 2 parts THPTA (100 mM).
-
Incubate for 5 minutes. The solution should turn light blue. This pre-complexation protects Cu(I) once generated.
-
-
Ascorbate Stock: Prepare the Sodium Ascorbate solution (100 mM in water) immediately before use. Do not store this solution; oxidized ascorbate (yellow/brown) is ineffective.
Phase 2: Reaction Assembly
Perform this sequence in the exact order listed to prevent precipitation or side reactions.
-
Reaction Vessel: Use a glass vial with a stir bar or a polypropylene tube.
-
Solvent Base: Add the required volume of DMSO and Water (or Buffer) to achieve the desired final volume (aim for ~10-20 mM final alkyne concentration).
-
Substrate Addition: Add the Alkyne stock (1.0 eq) and Azide stock (1.1 eq). Vortex to mix. Ensure the solution is clear.
-
Catalyst Addition: Add the Cu-THPTA Premix (0.1 eq of Cu).
-
Activation: Add the Sodium Ascorbate solution (1.0 eq) last.
-
Observation: The solution may briefly turn bright yellow or colorless depending on the specific azide, indicating the reduction to Cu(I).
-
-
Incubation: Purge the headspace with Nitrogen or Argon (optional but recommended for aryl alkynes). Cap tightly. Stir or agitate at Room Temperature for 1–4 hours .
Phase 3: Monitoring & Workup
Monitoring:
-
TLC: Use Ethyl Acetate/Hexane (variable ratio). The triazole product is significantly more polar than the starting alkyne and will have a lower Rf.
-
LC-MS: Look for the mass shift:
.
Workup (Copper Removal):
-
Dilution: Dilute the reaction mixture 10-fold with water or brine.
-
Precipitation (Likely): The triazole product of this benzamide scaffold is often hydrophobic. If a precipitate forms:
-
Filter the solid.
-
Wash with water (to remove Cu/Ascorbate) and cold methanol.
-
-
Extraction (If no precipitate):
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with 0.1 M EDTA or Ammonium Chloride solution (to chelate residual Copper).
-
Dry over Na₂SO₄ and concentrate.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the conjugation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add an additional 0.5 eq of Sodium Ascorbate. Ensure the vessel is sealed. |
| Precipitation | Product or Reactant insolubility | Increase DMSO concentration. If the product crashes out, this is often a good purification step; simply filter it. |
| Glaser Coupling (Di-yne formation) | Presence of Oxygen | Degas solvents with N₂/Ar before adding Ascorbate. Use higher Ascorbate loading. |
| Blue/Green Solution | Cu(II) accumulation | Indicates insufficient reduction. Add fresh Ascorbate immediately. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
Validation & Comparative
1H NMR spectrum analysis of N-(4-ethynylphenyl)-4-methylbenzamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(4-ethynylphenyl)-4-methylbenzamide , a critical intermediate in the synthesis of liquid crystals, molecular wires, and "click" chemistry conjugates.
Designed for researchers and analytical chemists, this document moves beyond basic peak listing. It establishes a comparative validation framework , contrasting the target molecule against its precursors to ensure synthesis success and high-purity isolation.
Executive Summary: The Analytical Fingerprint
N-(4-ethynylphenyl)-4-methylbenzamide is characterized by a distinct proton signature arising from its rigid, conjugated amide structure. Successful synthesis is defined by the complete disappearance of the broad amine resonance of the precursor and the downfield shift of the aromatic protons adjacent to the nitrogen.
| Diagnostic Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structural Insight |
| Amide NH | 10.20 | Singlet (s) | -CONH- | Confirms amide bond formation. |
| Aromatic (Benzoyl) | 7.88 | Doublet (d) | Ar-H (Ortho to C=O) | Deshielded by carbonyl anisotropy. |
| Aromatic (Aniline) | 7.78 | Doublet (d) | Ar-H (Ortho to N) | Critical Shift: Moves from ~6.5 (amine) to ~7.8 (amide). |
| Alkyne Proton | 4.10 | Singlet (s) | -C≡C-H | Diagnostic for "click" readiness. |
| Methyl Group | 2.38 | Singlet (s) | Ar-CH₃ | Confirms incorporation of the p-toluoyl fragment. |
Note: Data representative of 300-500 MHz 1H NMR in DMSO-d6.
Experimental Protocol: Synthesis & Sample Preparation
To generate the sample for this analysis, the following standard Schotten-Baumann acylation protocol is recommended. This method minimizes side reactions and simplifies purification.
Synthesis Workflow
Figure 1: Synthesis pathway via nucleophilic acyl substitution.
NMR Sample Preparation
-
Solvent Selection : DMSO-d6 is the mandatory solvent.
-
Reasoning: The target compound has limited solubility in CDCl₃ due to the rigid amide backbone and π-stacking. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the Amide NH signal.
-
-
Concentration : Dissolve 5–10 mg of the dried solid in 0.6 mL of DMSO-d6.
-
Filtration : If turbidity persists, filter through a glass wool plug directly into the NMR tube to prevent baseline rolling.
Detailed Spectral Analysis
Region 1: The Amide & Aromatic Zone (10.5 – 7.0 ppm)
This region contains the definitive proof of reaction success.
-
The Amide Singlet (δ 10.20 ppm) :
-
Unlike the broad, exchangeable NH₂ signal of the precursor (which appears at ~5.4 ppm), the amide proton is a sharp, downfield singlet.
-
Validation: Addition of D₂O will cause this signal to disappear (H/D exchange), confirming it is not an impurity.
-
-
The Aromatic "Shift" (δ 7.90 – 7.30 ppm) :
-
The spectrum displays two distinct AA'BB' systems .
-
Benzoyl Ring : The protons ortho to the carbonyl (H-2, H-6) are strongly deshielded to ~7.88 ppm . The meta protons (H-3, H-5) appear upfield at ~7.30 ppm , coupled to the methyl group.
-
Aniline Ring (The Critical Check) : In the starting material (4-ethynylaniline), the protons ortho to the amine are shielded (~6.5 ppm ) due to electron donation. Upon conversion to the amide (an electron-withdrawing group), these protons shift dramatically downfield to ~7.78 ppm .
-
Region 2: The Alkyne Fingerprint (δ 4.10 ppm)
-
Assignment : The terminal acetylenic proton (-C≡C-H ) appears as a sharp singlet.
-
Diagnostic Value : Integration of this peak against the methyl group (3H) must yield a 1:3 ratio . A ratio <1 indicates degradation of the alkyne or polymerization.
-
Comparison : This shift is slightly deshielded compared to free 4-ethynylaniline (~3.9 ppm) due to the distant electron-withdrawing effect of the amide.
Region 3: The Aliphatic Zone (δ 2.40 ppm)
-
Assignment : The methyl group attached to the benzoyl ring appears as a singlet at 2.38 ppm .
-
Impurity Watch : Watch for residual THF (1.76, 3.60 ppm) or Triethylamine (1.0, 2.5 ppm) in this region, which are common contaminants from the synthesis.
Comparative Analysis: Target vs. Alternatives
To validate the "Product Performance" (i.e., synthesis success), one must compare the target spectrum against its primary alternative: the unreacted precursor.
Table 1: Comparative Shift Analysis (DMSO-d6)
| Feature | Precursor: 4-Ethynylaniline [1] | Target: N-(4-ethynylphenyl)-4-methylbenzamide | Status |
| Nitrogen Protons | 5.40 ppm (Broad s, 2H, -NH₂) | 10.20 ppm (Sharp s, 1H, -NH-) | COMPLETE CONVERSION |
| Ortho-N Protons | 6.50 ppm (Shielded doublet) | 7.78 ppm (Deshielded doublet) | CONFIRMED ACYLATION |
| Alkyne Proton | 3.95 ppm (s) | 4.10 ppm (s) | RETAINED |
| Methyl Group | Absent | 2.38 ppm (s) | INCORPORATED |
Why This Comparison Matters
-
Alternative 1 (Unreacted Amine) : If you see peaks at 6.5 ppm or 5.4 ppm, the reaction is incomplete.
-
Alternative 2 (Acid Chloride Hydrolysis) : If you see a broad singlet at ~13.0 ppm, it indicates 4-methylbenzoic acid (hydrolysis byproduct). The target molecule has no signal above 11 ppm.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 4-Ethynylaniline (No. 14235-81-5). Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amides. University of Wisconsin-Madison. Retrieved from [Link]
Characteristic IR absorption peaks of ethynyl group in benzamides
Initiating Data Collection
I've started gathering data. My initial focus is on the IR absorption peaks of the ethynyl group in benzamide derivatives. I'm using Google to find authoritative sources, specifically searching with terms like "IR spectroscopy ethynyl group benz". My goal is to compile a reliable dataset for later analysis.
Expanding Search Parameters
I am now broadening my data collection. I'm expanding my Google searches to include terms like "IR spectroscopy ethynyl group benz amide" and "C≡C stretch vibration in aromatic alkynes." The scope of research has broadened as I look at "C-H stretch terminal alkyne IR," "factors affecting alkyne IR peak position and intensity," and "IR spectra of substituted benzamides." I'm aiming to synthesize a deeper understanding.
Defining Guide Structure
I'm now structuring my work. I plan to start by highlighting the ethynyl group's importance in medicinal chemistry. Then, I'll detail the theory behind IR absorption peaks, covering stretching and bending vibrations. After that, I'll include experimental data, tables, and a protocol for FTIR spectroscopy. A Graphviz diagram will illustrate vibrational modes. Finally, I'll provide a comprehensive references section.
Comparative Reactivity Profile: N-(4-ethynylphenyl)-4-methylbenzamide vs. Aliphatic Alkynes
Executive Summary
In the development of covalent inhibitors and bioorthogonal probes, the choice of the alkyne "warhead" or "handle" is critical. This guide compares the reactivity profile of Aromatic Alkynes —represented here by N-(4-ethynylphenyl)-4-methylbenzamide (Structure A)—against standard Aliphatic Alkynes (Structure B).
While often treated interchangeably in "Click" chemistry (CuAAC) literature, these two classes exhibit distinct kinetic profiles, stability concerns, and solubility limitations that dramatically affect experimental outcomes in drug discovery and bioconjugation.
Mechanistic Foundations & Electronic Theory
To understand the reactivity differences, we must analyze the electronic environment of the terminal alkyne proton and the carbon-carbon triple bond.
Acidity and Metallation (The Rate-Limiting Step)
The primary differentiator is the acidity of the terminal proton (
-
Aromatic (N-(4-ethynylphenyl)...): The ethynyl group is conjugated with the phenyl ring. The
-hybridized carbon is more electronegative due to resonance and inductive effects from the amide-linked aryl ring. This lowers the to approximately 19–21 . -
Aliphatic (e.g., Propargyls): The alkyl chain exerts a weak electron-donating inductive effect (
), destabilizing the resulting acetylide anion slightly compared to the aromatic system. The is typically 25–26 .
Impact: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of the Copper(I)-acetylide species is often the rate-determining step in the absence of accelerating ligands. The aromatic alkyne deprotonates and metallates significantly faster than the aliphatic variant.
Visualization: Electronic Influence on Cu-Acetylide Formation
The following diagram illustrates the kinetic pathway differences driven by the electronic stabilization of the intermediate.
Figure 1: Kinetic pathway showing the impact of substrate acidity on the metallation step. Aromatic alkynes facilitate rapid Cu-insertion due to lower pKa.
Comparative Performance Data
The following data summarizes the performance of N-(4-ethynylphenyl)-4-methylbenzamide (Aromatic) versus a standard N-propargylamide (Aliphatic) in key reaction types.
Table 1: Reactivity & Stability Matrix
| Feature | Aromatic Alkyne (Target) | Aliphatic Alkyne (Standard) | Implication |
| CuAAC Rate ( | High ( | Moderate ( | Aromatic is superior for low-concentration labeling. |
| Oxidative Homocoupling | High Risk (Glaser Coupling) | Low Risk | Aromatic alkynes require strict |
| Sonogashira Efficiency | Excellent | Good | Aromatic system couples faster due to facile oxidative addition/transmetallation. |
| Water Solubility | Poor (< 10 µM w/o DMSO) | Moderate to High | Aliphatic is preferred for purely aqueous biological buffers. |
| Cellular Toxicity | Low to Moderate | Low | Aromatic polycycles can intercalate DNA or aggregate; aliphatic are generally inert. |
Experimental Protocols
To validate these differences, we recommend two specific assays. The following protocols are designed to be self-validating: if the controls fail, the data is invalid.
Protocol A: Competitive CuAAC Kinetics Assay
Objective: Determine relative reactivity rates in a "one-pot" competition.
Reagents:
-
N-(4-ethynylphenyl)-4-methylbenzamide (Aromatic).
-
1-octyne (Aliphatic reference).
-
Benzyl azide (limiting reagent).
-
CuSO₄ · 5H₂O and Sodium Ascorbate.
-
Solvent: DMSO/t-BuOH/H₂O (1:1:1).
Workflow:
-
Preparation: Dissolve Aromatic Alkyne (1.0 eq) and Aliphatic Alkyne (1.0 eq) in the solvent mixture.
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 eq) for NMR integration.
-
Initiation: Add Benzyl azide (0.5 eq, limiting reagent) followed by pre-mixed Cu/Ascorbate catalyst (5 mol%).
-
Monitoring: Stir at RT for 30 minutes. Quench with EDTA (removes Copper).
-
Analysis: Extract into EtOAc and analyze via ¹H NMR.
-
Validation Check: Integrate the triazole protons. The ratio of Aromatic-Triazole to Aliphatic-Triazole indicates relative reactivity (
). -
Expected Result: Aromatic product should dominate (>80%) due to faster metallation.
-
Protocol B: Glaser Coupling Stability Test (The "Stress Test")
Objective: Assess the stability of the alkyne handle under oxidative conditions (simulating poor storage or aerobic reaction conditions).
-
Setup: Dissolve the target alkyne (10 mM) in DMF with 10% water.
-
Stress: Add CuCl (10 mol%) and TMEDA (10 mol%). Bubble air through the solution for 1 hour.
-
Analysis: LC-MS monitoring.
-
Look for: Mass shift of
. This indicates formation of the diyne (dimer). -
Observation:N-(4-ethynylphenyl)-4-methylbenzamide will show significant dimerization (di-yne formation) compared to the aliphatic alkyne.
-
Decision Guide: Selecting the Right Alkyne
Use this logic flow to determine if N-(4-ethynylphenyl)-4-methylbenzamide is the correct choice for your application or if you should revert to an aliphatic alternative.
Figure 2: Decision matrix for alkyne selection based on solubility, kinetics, and stability constraints.
Conclusion
N-(4-ethynylphenyl)-4-methylbenzamide offers superior reactivity in metal-catalyzed cycloadditions due to the electronic activation of the alkyne by the aryl ring. However, this comes at the cost of reduced oxidative stability (susceptibility to Glaser coupling) and lower aqueous solubility.
Recommendation:
-
Use the Aromatic variant for fragment-based drug discovery (FBDD) where rigid linkers are required, or for detecting low-abundance targets where reaction kinetics are paramount.
-
Use the Aliphatic variant for general bioconjugation in complex biological media where solubility and inertness to oxidation are the priorities.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Shi, G., et al. (2014). Glaser-Hay Coupling in the Synthesis of Conjugated Polymers. Macromolecules, 47(5), 1539–1547. (Demonstrates the oxidative instability of aryl alkynes).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Source for pKa values of phenylacetylene vs aliphatic alkynes).
A Comparative Analysis of Reactivity: N-(4-ethynylphenyl)-4-methylbenzamide vs. N-(4-ethynylphenyl)acetamide
In the landscape of chemical biology and materials science, terminal alkynes are indispensable functional groups, primarily for their role in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The choice of substituent on the ethynylphenyl scaffold can subtly yet significantly influence the reactivity of the alkyne, impacting reaction kinetics, yields, and overall efficiency. This guide provides a detailed comparison of two common building blocks: N-(4-ethynylphenyl)-4-methylbenzamide and N-(4-ethynylphenyl)acetamide, offering insights for researchers in probe development, polymer synthesis, and drug discovery.
Structural and Electronic Considerations
The reactivity of the terminal alkyne in CuAAC is influenced by two main factors: the acidity of the acetylenic proton and the electron density of the C≡C triple bond. The substituents on the phenyl ring modulate these properties through inductive and resonance effects.
-
N-(4-ethynylphenyl)acetamide: The acetyl group (-COCH₃) is primarily an electron-withdrawing group due to the polarization of the carbonyl bond. This effect is transmitted through the amide linkage and the phenyl ring to the ethynyl group. The increased positive charge on the acetylenic carbon can facilitate the oxidative addition of the copper(I) catalyst.
-
N-(4-ethynylphenyl)-4-methylbenzamide: The 4-methylbenzoyl group is more complex. The benzoyl portion is electron-withdrawing, similar to the acetyl group. However, the 4-methyl group on the benzoyl ring is electron-donating. The overall electronic effect is a balance of these opposing influences, though the electron-withdrawing character of the benzoyl group is generally considered dominant. Sterically, the 4-methylbenzoyl group is significantly bulkier than the acetyl group, which could potentially hinder the approach of the catalyst or other reactants.
Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While direct kinetic comparisons of these two specific molecules are not extensively reported in the literature, we can infer their relative reactivity by examining the conditions required for their successful participation in CuAAC reactions as described in various studies.
| Compound | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| N-(4-ethynylphenyl)-4-methylbenzamide | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | Room Temp. | 12 h | >95% | |
| N-(4-ethynylphenyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | Room Temp. | 2 h | 98% | |
| N-(4-ethynylphenyl)acetamide | CuI | DMF | 80 °C | 12 h | 85% |
From the available data, N-(4-ethynylphenyl)acetamide appears to react faster under similar conditions (2 hours vs. 12 hours) in a standard CuSO₄/Sodium Ascorbate system, suggesting it may be the more reactive of the two in CuAAC. This is consistent with the smaller steric profile and potentially more pronounced electron-withdrawing nature of the acetyl group compared to the 4-methylbenzoyl group, which would enhance the acidity of the terminal alkyne proton, a key step in the catalytic cycle.
Proposed Experimental Protocol for a Head-to-Head Comparison
To provide a definitive comparison, the following protocol is designed to assess the relative reactivity of the two compounds under identical conditions by monitoring the reaction progress over time.
Objective: To compare the reaction rates of N-(4-ethynylphenyl)-4-methylbenzamide and N-(4-ethynylphenyl)acetamide with a model azide (e.g., benzyl azide) in a CuAAC reaction.
Materials:
-
N-(4-ethynylphenyl)-4-methylbenzamide
-
N-(4-ethynylphenyl)acetamide
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Procedure:
-
Preparation: Prepare stock solutions of each reactant and catalyst component as described in the workflow diagram.
-
Reaction Initiation: In two separate vials, combine the stock solutions for Reaction A and Reaction B. Start a timer immediately after the addition of sodium ascorbate.
-
Monitoring: At each specified time point, withdraw a 100 µL aliquot from each reaction vial and quench it by adding it to a vial containing a chelating agent (e.g., EDTA solution) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by HPLC or TLC to determine the ratio of starting material to product. Plot the percentage conversion against time for each reaction. The reaction with the steeper slope is the more reactive compound.
Mechanistic Considerations
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. The rate-determining step is often considered to be the formation of this intermediate or the subsequent reaction with the azide.
Caption: Simplified catalytic cycle of CuAAC.
An electron-withdrawing group on the phenyl ring enhances the acidity of the acetylenic proton, facilitating the formation of the copper(I) acetylide intermediate and thus accelerating the reaction. The seemingly faster reaction of the acetamide derivative aligns with this principle.
Conclusion
Based on available data and fundamental chemical principles, N-(4-ethynylphenyl)acetamide is likely to be more reactive than N-(4-ethynylphenyl)-4-methylbenzamide in copper-catalyzed azide-alkyne cycloaddition reactions. This is attributed to the smaller steric hindrance and the more potent electron-withdrawing nature of the acetyl group, which promotes the formation of the key copper acetylide intermediate.
For applications requiring rapid conjugation kinetics, N-(4-ethynylphenyl)acetamide may be the preferred reagent. However, the 4-methylbenzoyl group in N-(4-ethynylphenyl)-4-methylbenzamide may offer other advantages, such as increased hydrophobicity or specific non-covalent interactions, which could be beneficial in certain biological or material contexts. Researchers should consider these trade-offs and, if kinetics are critical, perform a direct comparative experiment as outlined above to make an informed decision for their specific application.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
